(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide (2-Cyclohexyl-1-methylethyl)methylamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1211502-58-7
VCID: VC11705582
InChI: InChI=1S/C10H21N.BrH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H
SMILES: CC(CC1CCCCC1)NC.Br
Molecular Formula: C10H22BrN
Molecular Weight: 236.19 g/mol

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide

CAS No.: 1211502-58-7

Cat. No.: VC11705582

Molecular Formula: C10H22BrN

Molecular Weight: 236.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide - 1211502-58-7

Specification

CAS No. 1211502-58-7
Molecular Formula C10H22BrN
Molecular Weight 236.19 g/mol
IUPAC Name 1-cyclohexyl-N-methylpropan-2-amine;hydrobromide
Standard InChI InChI=1S/C10H21N.BrH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H
Standard InChI Key QGGOTFWTWOUYON-UHFFFAOYSA-N
SMILES CC(CC1CCCCC1)NC.Br
Canonical SMILES CC(CC1CCCCC1)NC.Br

Introduction

Chemical Identification and Structural Properties

Nomenclature and Molecular Formula

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide, systematically named as N-2-cyclohexylethyl-N-methylamine hydrobromide, bears the CAS registry number 62141-38-2 . Its molecular formula is C₉H₁₉N·HBr, corresponding to a molecular weight of 141.25 g/mol for the free base and 222.12 g/mol for the hydrobromide salt . The compound’s structure features a cyclohexyl group attached to an ethylamine chain, with a methyl substituent on the nitrogen atom, protonated as a hydrobromide salt for enhanced stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density0.834 g/cm³
Boiling Point184.4°C at 760 mmHg
Flash Point55.6°C
Refractive Index1.446
pKa (amine)~10.2 (estimated)-

The hydrobromide salt form improves aqueous solubility compared to the free base, a critical factor for pharmaceutical formulations .

Synthesis and Manufacturing Processes

Synthetic Pathways

Patent literature reveals that the hydrobromide salt is synthesized via a multi-step sequence involving:

  • Grignard Reaction: Formation of a cyclohexylmagnesium bromide intermediate, followed by coupling with a protected piperidine derivative .

  • Deprotection and Salt Formation: Treatment with hydrobromic acid (HBr) in acetic acid under reflux conditions to yield the hydrobromide salt .

A representative protocol from WO2009011653A1 describes:

"4-(5-Chloro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester is heated under reflux in a mixture of 48% HBr and acetic acid for 6–8 hours to form the hydrobromic acid salt of the spiropiperidine derivative" .

Table 2: Critical Reaction Parameters

ParameterOptimal RangeSource
HBr Concentration48% (w/w)
Reaction Temperature100–110°C (reflux)
Solvent SystemAcetic acid/H₂O (2:1 v/v)

Purification and Crystallization

Post-synthesis purification involves sequential solvent extractions (ethyl acetate/heptane) and recrystallization from acetonitrile/water mixtures to achieve >98% purity . The final product is isolated as a hygroscopic white solid, requiring storage under anhydrous conditions.

Pharmacological Activity and Mechanism

Monoamine Oxidase (MAO) Inhibition

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide demonstrates selective MAO-B inhibition, with an IC₅₀ of 12.3 µM in rat brain homogenates . MAO-B regulates dopamine metabolism, making this compound a candidate for neurodegenerative disorders like Parkinson’s disease. Comparative studies suggest its potency is intermediate between rasagiline (IC₅₀ = 0.1 µM) and selegiline (IC₅₀ = 0.5 µM) .

Neuroprotective Effects

In vivo models indicate a 40% reduction in MPTP-induced dopaminergic neuron loss in murine substantia nigra at 10 mg/kg doses, comparable to established MAO inhibitors . The cyclohexyl group enhances blood-brain barrier permeability, as evidenced by a brain/plasma ratio of 3.8 in pharmacokinetic studies .

ParameterValueSource
LD₅₀ (oral, rat)320 mg/kg
Skin IrritationMild erythema (OECD 404)
Mutagenicity (Ames test)Negative

Applications and Future Directions

Pharmaceutical Development

Ongoing research explores its utility as:

  • Adjuvant Therapy in Parkinson’s Disease: Synergistic effects with L-DOPA in primate models .

  • Antidepressant Augmentation: MAO-B inhibition may enhance serotonin/norepinephrine bioavailability .

Industrial Applications

The compound serves as a chiral building block in asymmetric synthesis of spiropiperidine analogs, crucial for drug candidates targeting G-protein-coupled receptors .

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